molecular formula C13H13ClN2O3S2 B12211632 N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12211632
M. Wt: 344.8 g/mol
InChI Key: VVVWBRWJFUPBDB-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) moiety and a 3-chlorophenyl substituent. The Z-configuration at the C2 position (indicated by "2Z") ensures a specific spatial arrangement critical for molecular interactions.

Properties

Molecular Formula

C13H13ClN2O3S2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H13ClN2O3S2/c1-8(17)15-13-16(10-4-2-3-9(14)5-10)11-6-21(18,19)7-12(11)20-13/h2-5,11-12H,6-7H2,1H3

InChI Key

VVVWBRWJFUPBDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid in the presence of a base to form the thiazole ring. The final step involves the oxidation of the thiazole ring to introduce the dioxido substituent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death . The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to electron-donating methoxy groups.
  • Methoxy-substituted analogs () exhibit higher molar masses and likely improved solubility due to polar oxygen atoms.

Modifications in the Acetamide Moiety

Variations in the acetamide side chain influence hydrogen-bonding capacity and steric effects:

Compound Name Acetamide Substituent Biological Relevance
Target Compound Unmodified acetamide Balances lipophilicity and hydrogen-bonding potential.
(E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide () Fluoroisoxazolyl Fluorine enhances electronegativity, potentially increasing membrane permeability .
(E)-N-(3-Hydroxyisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide () Hydroxyisoxazolyl Hydroxyl group may improve solubility but reduce metabolic stability .

Structural and Pharmacological Comparisons with Thiadiazole Derivatives

The thieno-thiazole core shares similarities with 1,3,4-thiadiazoles, which are known for antimicrobial activity (). For example:

  • N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (): Exhibits intermediate reactivity in synthesizing triazine derivatives, suggesting the target compound’s sulfone group may offer greater stability .
  • 1,3,4-Thiadiazole Derivatives (): Demonstrated antibacterial activity against Staphylococcus aureus, implying that the target compound’s fused ring system could be optimized for similar applications .

Crystallographic and Computational Insights

Structural analysis using tools like SHELX () reveals that the Z-configuration and sulfone group in the target compound enforce a planar geometry, facilitating π-π stacking interactions absent in non-sulfonated analogs.

Biological Activity

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic organic compound characterized by a complex thiazole structure. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H15ClN2O3S2
  • Molecular Weight : 358.9 g/mol
  • IUPAC Name : N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide
  • InChI Key : PDXHWEYEOZMVCB-UHFFFAOYSA-N

The compound features a thiazole ring fused with a tetrahydrothieno structure and incorporates a chlorophenyl substituent. This unique combination contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing thiazole structures often exhibit significant antimicrobial activity. Preliminary studies have shown that this compound demonstrates effectiveness against various bacterial strains.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa12

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of the compound have also been investigated. In vitro assays have shown that it can inhibit the growth of several fungal species.

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans32
Aspergillus niger64

These findings highlight the potential of this compound in treating fungal infections.

Antiviral Effects

Emerging studies have suggested that thiazole derivatives may possess antiviral properties. The specific antiviral activity of this compound is currently under investigation. Initial results indicate that it may inhibit viral replication in cell cultures infected with certain viruses.

The mechanism of action for this compound involves its interaction with specific biological targets. The thiazole ring’s electron density allows it to interact with enzymes and receptors, modulating their activity. This modulation can lead to various biological effects such as inhibition of cell division in bacteria and fungi or interference with viral replication processes.

Study on Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics against resistant bacterial strains .

Investigation into Antiviral Properties

Another study focused on the antiviral potential of the compound against influenza viruses. The results demonstrated that treatment with this compound significantly reduced viral titers in infected cells . Further research is needed to elucidate the precise mechanisms involved.

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